3-(2-Aminoethyl)indolin-2-one hydrochloride mechanism of action
3-(2-Aminoethyl)indolin-2-one hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanistic Landscape of Indolin-2-one Analogs and the Postulated Action of 3-(2-Aminoethyl)indolin-2-one hydrochloride
Foreword for the Research Professional
The indolin-2-one core is a quintessential example of a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of providing ligands for diverse biological targets through strategic modification. While lauded for its versatility, this chemical promiscuity necessitates a nuanced, target-aware approach to research and development. This guide is structured to provide a comprehensive overview of the known mechanisms of action for the indolin-2-one class, with a specific focus on informing the potential activities of the less-characterized derivative, 3-(2-Aminoethyl)indolin-2-one hydrochloride.
Our exploration will not be a mere catalog of findings. Instead, we will delve into the causal relationships between structural modifications and observed biological outcomes, offering a robust framework for hypothesis generation and experimental design. The protocols and pathways detailed herein are intended to serve as a foundational resource for researchers aiming to elucidate the precise mechanism of this specific compound or to explore the broader therapeutic potential of the indolin-2-one family.
Part 1: The Indolin-2-one Scaffold: A Nexus of Diverse Biological Activity
The indolin-2-one structure, also known as oxindole, is a bicyclic aromatic heterocycle that has proven to be a fertile ground for the development of potent and selective therapeutic agents. Its rigid framework, combined with the synthetic tractability of substitutions, particularly at the C-3 position, allows for the precise spatial orientation of functional groups to engage with a wide array of biological macromolecules.[1][2]
While a multitude of derivatives have been synthesized and characterized, this guide will focus on the principal mechanisms that have been robustly validated for this class:
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Receptor Tyrosine Kinase (RTK) Inhibition: The most prominent and clinically successful application of the indolin-2-one scaffold is in the domain of oncology, primarily through the inhibition of receptor tyrosine kinases that are critical for tumor angiogenesis and proliferation.[1][3]
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Induction of Apoptotic Cell Death: Certain derivatives have been shown to trigger programmed cell death in cancer cells through mechanisms that include the generation of reactive oxygen species (ROS).[4]
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Enzyme Inhibition: Beyond kinases, the scaffold has been adapted to inhibit other critical enzymes, including bacterial topoisomerase IV and viral enzymes like HIV-1 RNase H.[5][6]
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Central Nervous System (CNS) Receptor Modulation: The structural similarity of some derivatives to endogenous neurotransmitters has led to the exploration of their activity at serotonin and opioid receptors.[7][8]
For the specific compound of interest, 3-(2-Aminoethyl)indolin-2-one hydrochloride (CAS: 4993-84-4), there is a notable scarcity of direct mechanistic studies in publicly available literature.[9][10][11][12] Therefore, its mechanism of action must be inferred from the established activities of its structural analogs. The presence of a flexible aminoethyl side chain at the C-3 position suggests potential interactions with ATP-binding pockets of kinases or with neurotransmitter receptors, warranting a thorough investigation guided by the principles outlined in this document.
Part 2: Key Mechanisms of Action of Indolin-2-one Derivatives
Receptor Tyrosine Kinase (RTK) Inhibition: The Anti-Angiogenic Powerhouse
The inhibition of RTKs, particularly the Vascular Endothelial Growth Factor Receptors (VEGFRs), is a hallmark of many indolin-2-one-based anticancer agents.[1][13] Sunitinib, a multi-targeted RTK inhibitor approved for renal cell carcinoma and gastrointestinal stromal tumors, stands as a prime example of the clinical success of this scaffold.[1]
Causality of Inhibition:
VEGFRs are crucial mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[1][3] Indolin-2-one derivatives typically function as ATP-competitive inhibitors. The indolin-2-one core establishes key hydrogen bonds within the adenine-binding region of the kinase's ATP pocket, while substitutions at the C-3 position project into more variable regions of the active site, thereby determining the inhibitor's potency and selectivity profile against different kinases (e.g., VEGFR, PDGFR, EGFR).[2][14]
Signaling Pathway Overview:
The binding of VEGF to its receptor (VEGFR-2 or KDR) triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation cascade activates downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival—the cellular cornerstones of angiogenesis.
Induction of ROS-Driven Intrinsic Apoptosis
Select indolin-2-one derivatives have demonstrated the ability to induce apoptosis in cancer cells by increasing intracellular levels of reactive oxygen species (ROS).[4] This represents a distinct mechanism from pure kinase inhibition and highlights the scaffold's versatility.
Mechanistic Cascade:
An excessive accumulation of ROS creates a state of oxidative stress, which can damage cellular components, including mitochondria. This damage leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell.[4]
Dual-Action Antibacterial Mechanism
Recent studies on nitroimidazole-indolin-2-one conjugates have revealed an unexpected dual mode of action against pathogenic bacteria, including aerobic strains.[5] This finding broadens the therapeutic scope of the scaffold beyond its typical anticancer and CNS applications.
The Two-Pronged Attack:
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Direct Enzyme Inhibition: These compounds directly inhibit Topoisomerase IV, an essential bacterial enzyme responsible for decatenating replicated circular DNA. This inhibition is comparable to that of known antibiotics like ciprofloxacin and disrupts DNA replication.[5]
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Reductive Bioactivation: The nitroimidazole moiety can be reduced within the bacterial cell, particularly under low-oxygen conditions, to generate reactive radical species. These radicals cause widespread damage to DNA and proteins, consistent with the classic mechanism of nitroimidazole drugs.[5]
This dual mechanism is particularly compelling as it may hinder the development of bacterial resistance.
Part 3: Experimental Protocols for Mechanistic Validation
To elucidate the mechanism of action for 3-(2-Aminoethyl)indolin-2-one hydrochloride, a systematic, multi-faceted experimental approach is required. The following protocols provide a validated framework for this investigation.
Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a homogenous, fluorescence-based assay to quantify the inhibitory potential of a test compound against VEGFR-2 kinase activity.
Principle: The assay measures the phosphorylation of a synthetic substrate peptide by the kinase. The amount of phosphorylated product is detected using a specific antibody, and the signal is inversely proportional to the kinase inhibition.
Step-by-Step Methodology:
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Reagent Preparation:
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Prepare a 10 mM stock solution of 3-(2-Aminoethyl)indolin-2-one hydrochloride in 100% DMSO.
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Create a serial dilution series of the test compound in assay buffer (e.g., 100 µM to 1 nM).
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Prepare a solution of recombinant human VEGFR-2 kinase domain in assay buffer.
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Prepare a solution of the poly(Glu, Tyr) 4:1 substrate and ATP in assay buffer.
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Prepare a detection solution containing a phosphotyrosine-specific antibody conjugated to a fluorescent probe.
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Assay Execution (384-well plate format):
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Add 5 µL of the serially diluted test compound or vehicle control (DMSO) to the appropriate wells.
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Add 10 µL of the VEGFR-2 kinase solution to all wells.
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Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
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Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
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Incubate for 60 minutes at room temperature.
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Stop the reaction and detect phosphorylation by adding 25 µL of the detection solution.
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Incubate for 30 minutes at room temperature, protected from light.
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Data Acquisition and Analysis:
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Read the fluorescence intensity on a compatible plate reader.
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Subtract background fluorescence (wells with no enzyme).
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Plot the percentage of inhibition against the logarithm of the compound concentration.
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Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
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Sources
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- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Mechanistic Profiling of Indolin-2-One Derivatives That Induce ROS-Driven Intrinsic Apoptosis in Prostate and Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors [mdpi.com]
- 7. 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of 3-spirocyclic indolin-2-ones as ligands for the ORL-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride | C10H13ClN2O | CID 11701292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4993-84-4|3-(2-Aminoethyl)indolin-2-one hydrochloride|BLD Pharm [bldpharm.com]
- 11. 2-Indolinone, 3-(2-aminoethyl)-, hydrochloride | C10H13ClN2O | CID 21094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-(2-Aminoethyl)indolin-2-one hydrochloride | 4993-84-4; 60716-71-4 | Benchchem [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]
